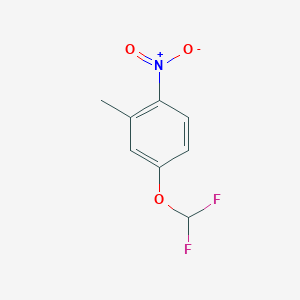
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene, identified by its chemical formula CHFNO and CAS number 45096854, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics that may confer significant biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
This compound features a difluoromethoxy group and a nitro group, which are known to influence its reactivity and interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can be advantageous in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction in biological environments, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of this compound have shown efficacy against various cancer cell lines, including colon cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications at the para-position can significantly alter potency.
| Compound | Cell Line | IC (nM) | Reference |
|---|---|---|---|
| This compound | DLD-1 (colon cancer) | 9.1 | |
| TASIN-1 (parent compound) | DLD-1 | 9.1 | |
| 4-Methylphenyl analog | DLD-1 | 3.2 |
Antimicrobial Activity
Fluorinated compounds are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific data on its efficacy against various pathogens is limited.
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of this compound. These studies highlighted the importance of the difluoromethoxy group in enhancing biological activity compared to non-fluorinated counterparts.
In one experiment, a series of derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that compounds with electron-withdrawing groups at the para-position significantly improved antiproliferative activity, suggesting a potential pathway for drug development.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Initial evaluations using quantitative structure-activity relationship (QSAR) models indicate potential genotoxicity associated with certain nitro-substituted compounds. Further toxicological studies are necessary to fully understand the safety profile of this compound.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-4-6(14-8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMGYRUUZPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667526 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795303-16-1 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















